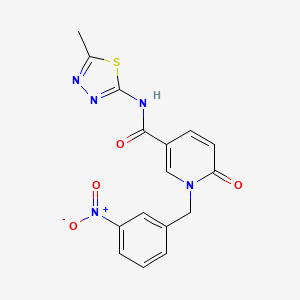

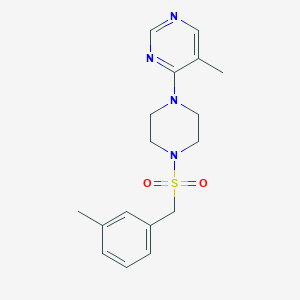

1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as DMTZ, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. DMTZ is a triazole-based compound that has been synthesized through various methods and has shown promise in different studies.

Applications De Recherche Scientifique

Triazole Derivatives and Their Pharmacological Properties

Triazole derivatives, including compounds similar to "1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide", have been extensively studied for their pharmacological properties. These compounds possess valuable pharmacological properties, notably anti-convulsive activity, making them useful for treating epilepsy and conditions of tension and agitation (Shelton, 1981).

Antimicrobial Activities of Triazole Derivatives

A study focused on the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. The synthesized compounds exhibited moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).

Tetrel Bonding Interactions in Triazole Derivatives

Research into the synthesis, spectroscopic, and X-ray characterization of triazole derivatives has revealed self-assembled dimers in the solid state establishing symmetrically equivalent O⋯π-hole tetrel bonding interactions. These interactions have implications for the nucleophilic/electrophilic nature of specific groups within the molecules and influence the interaction energy of the C⋯O tetrel bond, suggesting potential applications in materials science and molecular engineering (Ahmed et al., 2020).

Applications in Antiepileptic Drug Synthesis

A novel synthesis approach for the antiepileptic drug rufinamide and its analogues has been developed using a solventless, metal-free catalysis method. This process simplifies the synthesis of triazole derivatives, including compounds similar to "1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide", providing a more environmentally friendly and efficient method for producing such drugs (Bonacorso et al., 2015).

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-13-4-7-16(8-5-13)11-20-19(24)18-12-23(22-21-18)17-9-6-14(2)15(3)10-17/h4-10,12H,11H2,1-3H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDDMPSIRCYURK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2413269.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2413283.png)

![7-(3-chloro-4-methylphenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2413287.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2413290.png)

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B2413291.png)